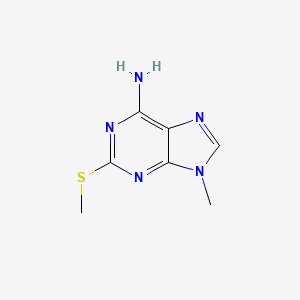![molecular formula C13H20ClN3O3S B13467922 N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H19N3O3S·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide
- N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClN3O3S |
|---|---|
Molecular Weight |
333.84 g/mol |
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16;/h2-5,11H,6-9,14H2,1H3,(H,15,17);1H |
InChI Key |
OBGDGISYZZCMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


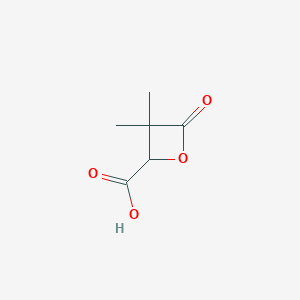

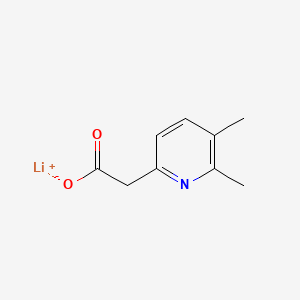
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
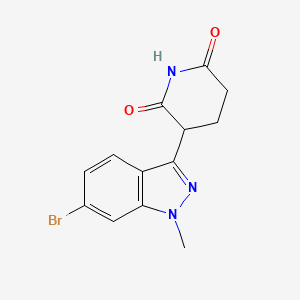
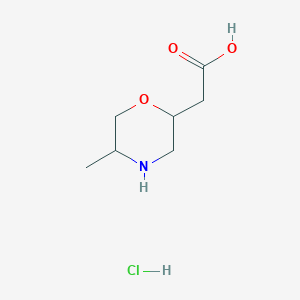
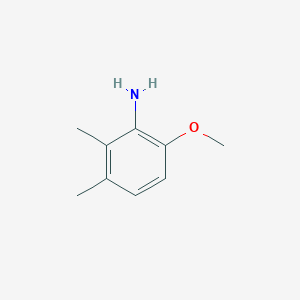
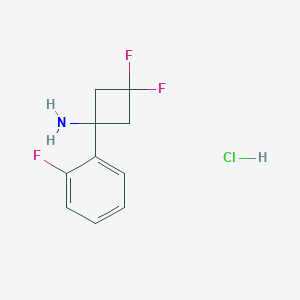
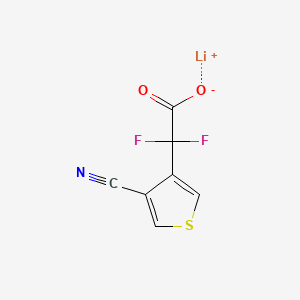
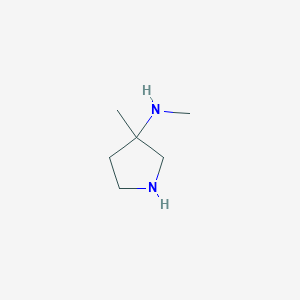
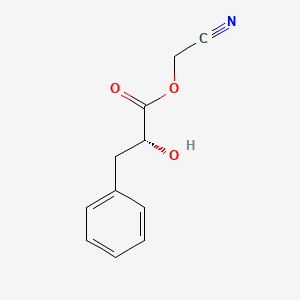
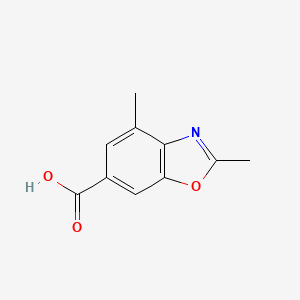
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
